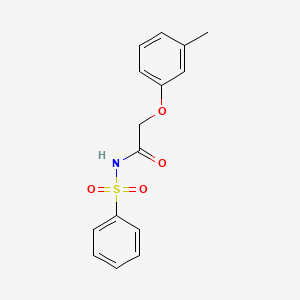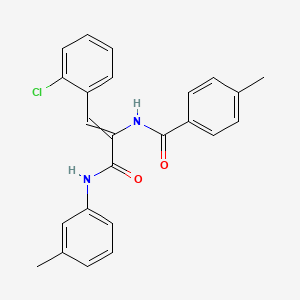![molecular formula C15H19Cl3N4O4S B11707807 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Méthyl-N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)butanamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe trichloroéthyle, un groupe méthoxy-nitrophényle et un squelette de butanamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Méthyl-N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)butanamide implique généralement plusieurs étapes :
Formation de l'intermédiaire trichloroéthyle : Cette étape implique la réaction de l'acide trichloroacétique avec une amine appropriée en conditions basiques pour former l'intermédiaire trichloroéthyle.
Couplage avec l'isocyanate de méthoxy-nitrophényle : L'intermédiaire trichloroéthyle est ensuite mis à réagir avec l'isocyanate de 4-méthoxy-2-nitrophényle pour former l'intermédiaire carbamothioyle.
Couplage final avec le butanamide : L'intermédiaire carbamothioyle est finalement couplé avec le 3-méthylbutanamide dans des conditions appropriées pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs avancés, des températures de réaction optimisées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et nitro.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le convertissant en une amine.
Substitution : Le groupe trichloroéthyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que les thiols ou les amines peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Les produits peuvent inclure des dérivés nitro ou des acides carboxyliques.
Réduction : Les dérivés aminés sont des produits courants.
Substitution : Les dérivés trichloroéthyliques substitués sont des produits typiques.
4. Applications de la recherche scientifique
Le 3-Méthyl-N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)butanamide présente plusieurs applications :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour des molécules plus complexes.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trichloroéthyle peut faciliter la liaison aux poches hydrophobes, tandis que le groupe méthoxy-nitrophényle peut participer à des liaisons hydrogène et à des interactions électrostatiques. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant aux effets biologiques observés.
Applications De Recherche Scientifique
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide has several applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group may facilitate binding to hydrophobic pockets, while the methoxy-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Méthyl-N-(2,2,2-trichloro-1-(4-méthoxy-phénoxy)-éthyl)-benzamide
- 3-Méthyl-N-(2,2,2-trichloro-1-(2-méthoxy-phénylamino)-éthyl)-benzamide
- 3-Méthyl-N-(2,2,2-trichloro-1-(4-nitro-phénoxy)-éthyl)-benzamide
Unicité
Le 3-Méthyl-N-(2,2,2-trichloro-1-{[(4-méthoxy-2-nitrophényl)carbamothioyl]amino}éthyl)butanamide est unique en raison de sa combinaison de groupes fonctionnels, qui lui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois d'un groupe méthoxy-nitrophényle et d'un groupe trichloroéthyle permet des interactions et des applications diverses qui ne sont pas observées dans des composés similaires.
Propriétés
Formule moléculaire |
C15H19Cl3N4O4S |
|---|---|
Poids moléculaire |
457.8 g/mol |
Nom IUPAC |
3-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H19Cl3N4O4S/c1-8(2)6-12(23)20-13(15(16,17)18)21-14(27)19-10-5-4-9(26-3)7-11(10)22(24)25/h4-5,7-8,13H,6H2,1-3H3,(H,20,23)(H2,19,21,27) |
Clé InChI |
ANTBVTMDMVPRNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)
![1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B11707734.png)

![N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B11707751.png)
![6-morpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11707756.png)


![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
